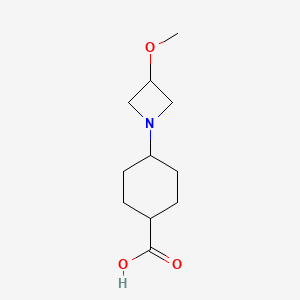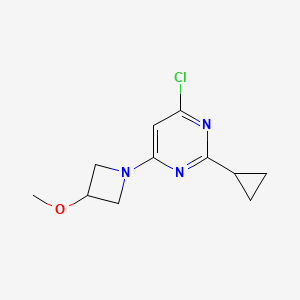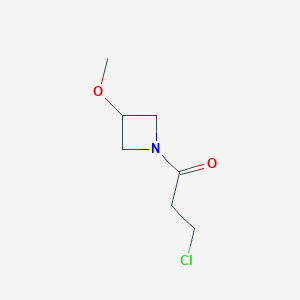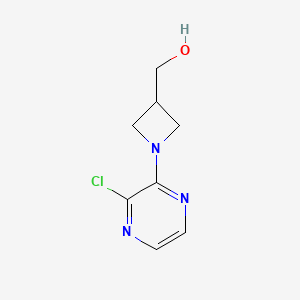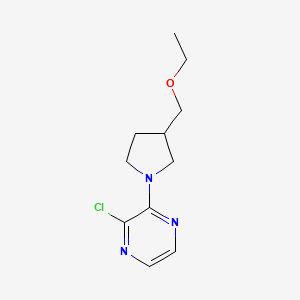
2-Chloro-3-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrazine
Vue d'ensemble
Description
“2-Chloro-3-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrazine” is a chemical compound with the molecular formula C11H16ClN3O and a molecular weight of 241.72 g/mol. It is related to pyrrolidine and pyrazine, both of which are nitrogen-containing heterocycles widely used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered pyrrolidine ring and a pyrazine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of 3-Pyrazinyl-Imidazo[1,2-a]Pyridines A study by Collins Michael Raymond et al. (2010) developed a method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines, starting with 2-chloro-6-[(Z)-2-ethoxyethenyl]pyrazine, a close relative of the compound (Collins Michael Raymond et al., 2010).
Reactions with Ethyl 4-[(E)-1-Chloro-3-Oxoprop-1-En-1-Yl]-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate E. I. Mikhed’kina and colleagues (2009) explored reactions of a related compound, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, with hydrazines, leading to pyrazole formation (E. I. Mikhed’kina et al., 2009).
Synthesis of Condensed Pyrrolo[b]Pyrazines Volovenko and Dubinina (1999) described the synthesis of condensed pyrrolo[b]pyrazines, involving a compound similar to 2-Chloro-3-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrazine (Y. Volovenko, G. Dubinina, 1999).
Synthesis of Ethyl 2-(3-Chloro-2-Yl)-5-Hydroxy-Pyrazole-3-Carboxylate Yeming Ju (2014) detailed the synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an intermediate for pesticides, from a related chloropyrazine compound (Yeming Ju, 2014).
Biological Activity and Applications
Utilization in the Synthesis of Heterocycles with Biological Activity Černuchová et al. (2005) discussed the use of 2-ethoxymethylene-3-oxobutanenitrile, similar to the compound , in synthesizing heterocycles with antibacterial and antifungal properties (Petra Černuchová et al., 2005).
Synthesis of Antibacterial Compounds M. E. Azab and colleagues (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, which have significant antibacterial activities, starting with compounds structurally related to this compound (M. E. Azab et al., 2013).
Orientations Futures
The future directions for “2-Chloro-3-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrazine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. The design of new pyrrolidine compounds with different biological profiles could be guided by understanding the structure-activity relationship (SAR) and the influence of steric factors on biological activity .
Propriétés
IUPAC Name |
2-chloro-3-[3-(ethoxymethyl)pyrrolidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-2-16-8-9-3-6-15(7-9)11-10(12)13-4-5-14-11/h4-5,9H,2-3,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMVDURZQIVYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476715.png)
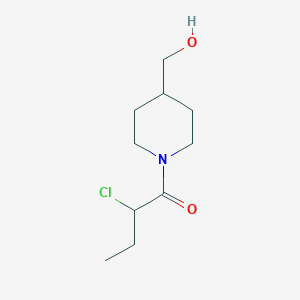



![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1476728.png)

